Tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate
Description
Tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate is a spirocyclic compound featuring a bicyclic structure composed of a cyclopropane ring fused to a piperidine-like ring (4-azaspiro[2.5]octane). The tert-butyloxycarbonyl (Boc) group at the 4-position acts as a protective group for the secondary amine, enhancing stability during synthetic processes . Its molecular formula is C₁₂H₂₀N₂O₂, with a molecular weight of 240.30 g/mol . This compound is a critical intermediate in medicinal chemistry, particularly in the synthesis of antimalarial agents targeting Plasmodium phosphatidylinositol 4-kinases (PI4Ks) . The spirocyclic core imparts rigidity, which is advantageous for optimizing binding interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-4-9(13)8-12(14)5-6-12/h9H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJRQHGQGVOOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090136-41-5 | |
| Record name | tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate typically involves multiple steps, starting with the formation of the azaspiro[2.5]octane ring system. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and to develop new biochemical assays. Its ability to interact with various biological targets makes it a useful tool in drug discovery.
Medicine: The compound has potential applications in the development of new pharmaceuticals. Its structural features may be exploited to create drugs with specific therapeutic effects, such as targeting certain receptors or enzymes.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
tert-Butyl (S)-7-(5-phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate (3s)
- Structure : Contains an allyl-phenethyl substituent at the 7-position, introducing a chiral center (S-configuration).
- Synthesis : Prepared via iridium-catalyzed regio- and enantioselective amination of allyl acetate with 4-Boc-4,7-diazaspiro[2.5]octane (98% yield) .
- Properties :
- Molecular Weight : 384.51 g/mol (C₂₃H₃₂N₂O₂).
- Key Features : The allyl group enables further functionalization (e.g., hydrogenation), while the phenyl moiety enhances hydrophobic interactions in biological systems.
- Application : Demonstrated high enantiomeric excess (95% ee) via HPLC, making it valuable for asymmetric synthesis .
tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hemi(oxalic acid)
tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
- Structure : Features a ketone group at the 7-position instead of an amine.
- Molecular Formula: C₁₂H₁₉NO₃ (MW = 225.28 g/mol) .
- Properties :
tert-Butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate
Derivatives with Pyrido-Pyrimidinone Moieties
- Example : tert-Butyl 7-(2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate.
- Molecular Formula : C₁₉H₂₄N₄O₄ (MW = 372.42 g/mol ) .
- Properties: Bioactivity: The pyrido-pyrimidinone moiety enhances π-π stacking interactions, improving binding to enzyme active sites. Applications: Key intermediates in the synthesis of risdiplam analogs for spinal muscular atrophy treatment .
Spiro[3.5]nonane Analogs
- Example: tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate.
- Structure: Larger spiro system ([3.5]nonane vs. [2.5]octane).
- Molecular Formula : C₁₃H₂₄N₂O₂ (MW = 240.34 g/mol ) .
- Properties :
Comparative Analysis Table
Research Findings and Implications
- Synthetic Utility : The Boc-protected amine in the parent compound enables selective deprotection under acidic conditions, facilitating multi-step syntheses .
- Biological Relevance : Derivatives with trifluoromethylpyridinyl groups (e.g., compound 26 in ) exhibit dual inhibition of PI4K and hematin crystallization in Plasmodium, showcasing the spirocyclic core's versatility in drug design .
- Physical Properties: Salt forms (e.g., hemi-oxalate) improve solubility, while cyano or aromatic substituents modulate lipophilicity and bioavailability .
Biological Activity
Tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate (CAS: 2090136-41-5) is a compound with significant potential in medicinal chemistry and biological applications due to its unique spirocyclic structure. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
- Molecular Formula: C12H22N2O2
- Molecular Weight: 226.32 g/mol
- IUPAC Name: this compound
- Purity: Typically >95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure allows for high specificity in binding, which can modulate the activity of target molecules, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. This inhibition can lead to antibacterial effects against Gram-positive and Gram-negative strains .
- Receptor Modulation : It may act as a modulator for specific receptors involved in various signaling pathways, although detailed receptor interactions require further investigation.
Biological Activity
Antibacterial Activity :
Research indicates that this compound exhibits potent antibacterial properties, particularly against multidrug-resistant (MDR) strains. The minimal inhibitory concentrations (MICs) have been reported in the range of <0.03125–0.25 μg/mL against Enterococcus faecalis and Staphylococcus aureus, showcasing its potential as an effective antibacterial agent .
Case Studies
- Study on Dual Inhibitors : A study highlighted the compound's role as a dual inhibitor of bacterial topoisomerases, demonstrating its efficacy in inhibiting both DNA gyrase and topoisomerase IV from Escherichia coli. This dual action contributes to its broad-spectrum antibacterial activity .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have shown that modifications in the spirocyclic structure can significantly influence the compound's biological activity, suggesting pathways for optimizing its therapeutic potential .
Data Table: Biological Activity Overview
| Target Organism | MIC (μg/mL) | Activity Description |
|---|---|---|
| Enterococcus faecalis | <0.03125 | Potent antibacterial activity |
| Staphylococcus aureus | <0.25 | Effective against MDR strains |
| Klebsiella pneumoniae | 1–4 | Moderate antibacterial activity |
| Acinetobacter baumannii | 1–4 | Broad-spectrum efficacy |
Applications in Medicinal Chemistry
This compound is being explored as a scaffold for drug development due to its unique structural features that allow for diverse functionalization. Its applications extend beyond antibacterial agents to include potential roles in treating other conditions through modulation of specific biological pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
